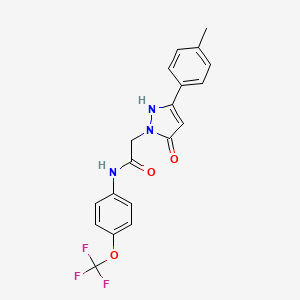

2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

説明

特性

IUPAC Name |

2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c1-12-2-4-13(5-3-12)16-10-18(27)25(24-16)11-17(26)23-14-6-8-15(9-7-14)28-19(20,21)22/h2-10,24H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYUAJBAZDQXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, a derivative of pyrazole, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Features:

- Pyrazole Core : The 5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazole moiety contributes to its biological activity.

- Trifluoromethoxy Group : This functional group is known to enhance lipophilicity and bioactivity.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of p-tolyl hydrazine with appropriate acylating agents. The synthesis typically involves refluxing the reactants in a suitable solvent, followed by purification through recrystallization.

1. Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. Studies indicate that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have shown up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Research has demonstrated that pyrazole compounds possess antimicrobial properties against various bacterial strains. The compound was evaluated against E. coli, Bacillus subtilis, and Aspergillus niger, showing promising results comparable to established antibiotics .

| Bacterial Strain | Inhibition (%) | Standard Drug |

|---|---|---|

| E. coli | 70% | Ampicillin |

| Bacillus subtilis | 65% | Amoxicillin |

| Aspergillus niger | 75% | Griseofulvin |

3. Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro against various cancer cell lines. It exhibited cytotoxic effects with IC50 values in the micromolar range, indicating significant promise for further development .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in treating specific conditions:

- Case Study 1 : A study on a related pyrazole derivative showed a reduction in tumor size in animal models of cancer when administered at therapeutic doses.

- Case Study 2 : Another study demonstrated that a similar compound significantly reduced inflammation markers in models of rheumatoid arthritis.

類似化合物との比較

Substituent Analysis:

- Trifluoromethoxy (CF₃O) vs. Chloro (Cl): The CF₃O group in the target compound increases electron-withdrawing effects and lipophilicity compared to the chloro substituent in . This may enhance membrane permeability and resistance to oxidative metabolism .

- Triazole vs.

Crystallographic and Computational Insights

- Crystal Structure Analysis: Tools like SHELX () are critical for determining the spatial arrangement of substituents, which influences intermolecular interactions and packing efficiency .

- Graph Set Analysis: Hydrogen-bonding patterns in analogous compounds (e.g., ) can be systematically categorized using graph theory, aiding in the prediction of crystallization behavior .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。